1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol belongs to the class of azetidine derivatives. While its specific source and detailed role in scientific research are not elaborated upon in the provided abstracts, its potential use as a therapeutic agent for central nervous system and peripheral nerve diseases is highlighted. [ [], [] ]
1-(2-Fluoroethyl)azetidin-3-ol is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical intermediate. This compound features a unique three-membered ring structure, which contributes to its biological activity and chemical reactivity. The presence of a fluorine atom enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.
The compound can be synthesized through various chemical methods, often involving azetidine derivatives and fluorinated reagents. Its synthesis has been documented in several research studies and patents, indicating its relevance in the field of organic chemistry and pharmacology.
1-(2-Fluoroethyl)azetidin-3-ol belongs to the class of azetidines, which are saturated heterocyclic compounds containing a four-membered ring with one nitrogen atom. It is specifically classified as a fluorinated alcohol due to the presence of both fluorine and hydroxyl functional groups.
The synthesis of 1-(2-Fluoroethyl)azetidin-3-ol can be achieved through several methodologies, including:
A common synthetic route involves starting from azetidine derivatives, followed by selective fluorination and subsequent reduction steps. For example, tert-butyl 3-(chloromethyl)azetidine can be reacted with a hydride reducing agent to yield the corresponding alcohol . The reaction conditions typically include solvents such as dimethylformamide or acetonitrile at controlled temperatures to optimize yield and purity.
The molecular formula of 1-(2-Fluoroethyl)azetidin-3-ol is CHFNO. The structure consists of a four-membered azetidine ring with a hydroxyl group (-OH) and a fluoroethyl side chain attached to it.
Key structural data includes:
1-(2-Fluoroethyl)azetidin-3-ol participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronegative fluorine atom, which can stabilize adjacent positive charges during reactions, enhancing its utility in organic synthesis .
The mechanism of action for 1-(2-Fluoroethyl)azetidin-3-ol primarily revolves around its interaction with biological targets, such as enzymes or receptors. The presence of the hydroxyl group allows for hydrogen bonding, which can facilitate binding to protein structures.
Experimental studies indicate that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. The specific mechanism often involves modulation of enzyme activity or interference with cellular signaling pathways .
1-(2-Fluoroethyl)azetidin-3-ol is typically characterized by:
The compound exhibits:
1-(2-Fluoroethyl)azetidin-3-ol has applications in:
Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design due to its distinct structural and physicochemical properties. The ring strain inherent to azetidine enhances binding affinity and metabolic stability compared to larger cyclic amines, while maintaining favorable solubility profiles. Notably, azetidine derivatives feature prominently in clinically significant compounds: Cobimetinib (anticancer) incorporates an azetidine amide linkage for target engagement [9], while Delafloxacin (antibiotic) utilizes a 3-hydroxyazetidine moiety to enhance bacterial topoisomerase inhibition [4] [9]. The conformational rigidity of azetidine scaffolds enables precise spatial orientation of pharmacophoric elements critical for receptor interaction, particularly for G-protein-coupled receptors (GPCRs) and enzymes [9].
Recent advances highlight the role of azetidine-containing molecules in receptor-specific targeting, exemplified by S1PR2 (sphingosine-1-phosphate receptor 2) ligands. Fluorinated azetidine derivatives demonstrate enhanced binding potency and selectivity for S1PR2—a receptor implicated in cancer progression, immune regulation, and central nervous system pathologies. Structural analyses reveal that the azetidine ring’s compact geometry facilitates optimal positioning within the orthosteric pocket of S1PR2, with fluorination further modulating receptor-ligand kinetics [2] [8]. Table 1 summarizes key azetidine-containing bioactive molecules and their therapeutic targets.
Table 1: Azetidine Derivatives in Clinical and Preclinical Development
Compound | Therapeutic Target | Biological Activity | Structural Role of Azetidine |
---|---|---|---|
Cobimetinib | MEK kinase | Anticancer | Amide linkage for binding pocket engagement |
Delafloxacin | Bacterial DNA gyrase/topoisomerase IV | Antibacterial | 3-Hydroxyazetidine enhances permeability |
AZD9833 (SERD) | Estrogen receptor α | Breast cancer therapy | Core scaffold for ERα degradation |
S1PR2 ligands | Sphingosine-1-phosphate receptor 2 | Anti-inflammatory, anticancer | Conformationally constrained pharmacophore |
The strategic incorporation of fluorine atoms into aliphatic chains profoundly influences the bioavailability, target affinity, and metabolic stability of therapeutic agents. Fluorine’s high electronegativity (3.98 Pauling scale) introduces strong dipole moments and modulates electron density distribution, enabling directional interactions with protein residues through C–F···H–N hydrogen bonding or C–F···C=O dipolar contacts [5]. In saturated systems like the 2-fluoroethyl group (−CH₂CH₂F), fluorine’s electron-withdrawing effects reduce the basicity of proximal nitrogen atoms by up to 3 pKa units, enhancing membrane permeability in physiological environments [5] [8]. This is exemplified by fluorinated estrogen receptor degraders (e.g., AZD9833), where ortho-fluorination on pyridyl rings significantly reduces P-glycoprotein efflux compared to non-fluorinated analogs [8].
Metabolic stabilization is another hallmark of aliphatic fluorination. The replacement of metabolically labile C−H bonds with strong C−F bonds (bond dissociation energy ~116 kcal/mol) impedes oxidative degradation by cytochrome P450 enzymes. For instance, 2-fluoroethylazetidine derivatives exhibit reduced hepatocyte clearance rates due to the blockade of ω-hydroxylation pathways [5] [8]. Table 2 contrasts key properties of fluorinated vs. non-fluorinated azetidine derivatives.
Table 2: Influence of Fluorination on Azetidine Derivative Properties
Property | Non-Fluorinated Azetidine | 2-Fluoroethyl Azetidine | Biological Impact |
---|---|---|---|
Lipophilicity (logD) | Lower (e.g., ~2.3) | Moderate increase (ΔlogD +0.2–0.5) | Optimizes membrane permeability/brain penetration |
pKa (Azetidine N) | Higher (e.g., 9.5–10.2) | Reduced (e.g., 8.8–9.3) | Enhances cellular uptake at physiological pH |
Metabolic Stability | Moderate hepatic clearance | Improved (e.g., Clint ↓ 30–50%) | Prolongs half-life, reduces dosing frequency |
Conformational Effects | Flexible ethyl chain | Restricted gauche conformation | Preorganizes ligand for receptor binding |
1-(2-Fluoroethyl)azetidin-3-ol (chemical formula: C₅H₁₀FNO, molecular weight: 119.14 g/mol) represents a structurally optimized hybrid pharmacophore combining three critical elements:
This compound’s significance is underscored by its potential to address receptor-specific challenges:
Table 3: Key Molecular Properties of 1-(2-Fluoroethyl)azetidin-3-ol
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₅H₁₀FNO | Calculated |
Molecular Weight | 119.14 g/mol | [6] |
logP (Predicted) | ~0.9 | QSPR modeling |
Hydrogen Bond Donors | 1 (OH group) | [6] |
Hydrogen Bond Acceptors | 2 (N, O) | [6] |
Topological Polar Surface Area (TPSA) | 32.3 Ų | [10] |
Rotatable Bonds | 2 (C–C, C–N of fluoroethyl) | [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: